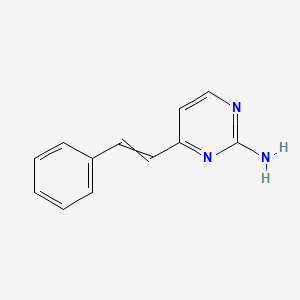

Styrylpyrimidinamine

Description

Styrylpyrimidinamine is a heterocyclic organic compound characterized by a pyrimidine core substituted with an amine group and a styryl moiety (a vinyl-linked aromatic ring). Its structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for targeting enzymes or receptors involved in diseases such as cancer and inflammation. The styryl group enhances π-π stacking interactions with biological targets, while the pyrimidine ring provides a platform for hydrogen bonding and derivatization .

Properties

Molecular Formula |

C12H11N3 |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

4-(2-phenylethenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C12H11N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) |

InChI Key |

LNUXNUNUGIHCPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of styrylpyrimidinamine typically involves the condensation of an aldehyde with a pyrimidine derivative. One common method is the reaction of benzaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between a styryl halide and a pyrimidine derivative. This method offers the advantage of mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of styrylpyrimidinamine may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Styrylpyrimidinamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction of the styryl group can yield the corresponding ethylpyrimidine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Pyrimidine N-oxides

Reduction: Ethylpyrimidine derivatives

Substitution: Functionalized styrylpyrimidinamine derivatives

Scientific Research Applications

Styrylpyrimidinamine has found applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as a fluorescent probe for imaging applications due to its conjugated structure.

Medicine: Research has indicated potential anticancer and antimicrobial properties, making it a candidate for drug development.

Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of styrylpyrimidinamine in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s ability to intercalate into DNA and disrupt its function is another proposed mechanism. Additionally, its fluorescent properties are due to the conjugated system, which allows for efficient absorption and emission of light.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Styrylpyrimidinamine belongs to a broader class of styryl-substituted heterocycles. Below is a comparative analysis with key analogues:

Physicochemical Properties

| Property | Styrylpyrimidinamine | Styrylpyridinium | Steroidal Pyrimidines |

|---|---|---|---|

| LogP | 2.5–3.8 | 1.2–2.0 (cationic) | 4.5–6.0 |

| Absorption λ_max (nm) | 320–340 | 450–550 (fluorescent) | 260–280 |

| Solubility | Moderate (DMSO/PBS) | High (aqueous buffers) | Low (requires organic solvents) |

- Key Insights : Styrylpyrimidinamine’s moderate lipophilicity (LogP ~3) balances membrane permeability and solubility, whereas steroidal pyrimidines’ high LogP limits aqueous solubility but enhances tissue penetration. Styrylpyridinium’s cationic nature improves water solubility but restricts blood-brain barrier (BBB) traversal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.